Cas no 5241-66-7 (Boc-D-Met-OH)

Boc-D-Met-OH structure
Boc-D-Met-OH structure
商品名:Boc-D-Met-OH
CAS番号:5241-66-7
MF:C10H19NO4S
メガワット:249.32716
MDL:MFCD00038256
CID:45631
PubChem ID:111051

Boc-D-Met-OH 化学的及び物理的性質

名前と識別子

    • N-Boc-D-methionine
    • Boc-D-Met-OH
    • N-(tert-Butoxycarbonyl)-D-methionine
    • Boc-D-methionine
    • D-Methionine,N-[(1,1-dimethylethoxy)carbonyl]-
    • n-box-d-methionine
    • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
    • N-tert-Butoxycarbonyl-D-methionine
    • t-Boc-D-Met-OH
    • BOC-(D)-Met-OH
    • N-t-butyloxycarbonyl D-methionine
    • D-METHIONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID
    • AM81979
    • B2967
    • Boc-D-Met-OH, >=98.0% (TLC)
    • HY-W004098
    • NS00045324
    • SCHEMBL1486229
    • CS-W004098
    • (TERT-BUTOXYCARBONYL)-D-METHIONINE
    • DTXSID401285150
    • boc-(d)-methionine
    • N-Boc-(D)-methionine
    • N-(TERT-BUTYLOXYCARBONYL)-D-METHIONINE
    • EN300-154390
    • MFCD00038256
    • J-300195
    • EINECS 226-043-7
    • AKOS016842875
    • (R)-N-(tert-butoxycarbonyl)methionine
    • AC-8628
    • t-butoxycarbonyl-D-methionine
    • DS-15161
    • (R)-2-(TERT-BUTOXYCARBONYLAMINO)-4-(METHYLTHIO)BUTANOIC ACID
    • M06191
    • IMUSLIHRIYOHEV-SSDOTTSWSA-N
    • N-alpha-t-Butyloxycarbonyl-D-methionine (Boc-D-Met-OH)
    • (R)-2-TERT-BUTOXYCARBONYLAMINO-4-METHYLSULFANYL-BUTYRIC ACID
    • F10921
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
    • AC-19280
    • 5241-66-7
    • Q-101593
    • (R)-2-((tert-Butoxycarbonyl)amino)-4-(methylthio)butanoic acid
    • (R)-BOC-methionine
    • (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
    • MDL: MFCD00038256
    • インチ: 1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
    • InChIKey: IMUSLIHRIYOHEV-SSDOTTSWSA-N
    • ほほえんだ: CC(C)(OC(N[C@@H](C(O)=O)CCSC)=O)C
    • BRN: 4294122

計算された属性

  • せいみつぶんしりょう: 249.103479g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.6
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 249.103479g/mol
  • 単一同位体質量: 249.103479g/mol
  • 水素結合トポロジー分子極性表面積: 101Ų
  • 重原子数: 16
  • 複雑さ: 250
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1600
  • ゆうかいてん: 47-50 ºC
  • ふってん: 415.5℃ at 760 mmHg
  • フラッシュポイント: 205.1 °C
  • 屈折率: 22 ° (C=1, MeOH)
  • PSA: 100.93000
  • LogP: 2.10830
  • ひせんこうど: 23 º (c=1.3, methanol)
  • ようかいせい: まだ確定していません。

Boc-D-Met-OH セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • セキュリティ用語:S24/25
  • ちょぞうじょうけん:冷蔵保存

Boc-D-Met-OH 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-D-Met-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-154390-2.5g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
5241-66-7 95%
2.5g
$27.0 2023-02-14
Enamine
EN300-154390-25.0g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
5241-66-7 95%
25.0g
$58.0 2023-02-14
ChemScence
CS-W004098-100g
Boc-D-Met-OH
5241-66-7 >98.0%
100g
$124.0 2022-04-27
abcr
AB175065-10 g
N-alpha-t-Butyloxycarbonyl-D-methionine; .
5241-66-7
10g
€95.00 2022-06-11
abcr
AB175065-1 g
N-alpha-t-Butyloxycarbonyl-D-methionine (Boc-D-Met-OH); .
5241-66-7
1g
€66.70 2023-05-07
Chemenu
CM119611-100g
N-Boc-D-methionine
5241-66-7 97%
100g
$122 2024-07-15
TRC
B657210-25g
N-Boc-D-methionine
5241-66-7
25g
$ 250.00 2022-06-01
TRC
B657210-10000mg
N-Boc-D-methionine
5241-66-7
10g
$ 155.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N72140-500g
Boc-D-Met-OH
5241-66-7
500g
¥3656.0 2021-09-08
BAI LING WEI Technology Co., Ltd.
118772-100G
Boc-D-Met-OH, 98%
5241-66-7 98%
100G
¥ 2497 2021-07-08

Boc-D-Met-OHに関する追加情報

Recent Advances in the Application of Boc-D-Met-OH (CAS: 5241-66-7) in Chemical Biology and Pharmaceutical Research

Boc-D-Met-OH (CAS: 5241-66-7), a protected derivative of D-methionine, has garnered significant attention in recent years due to its versatile applications in peptide synthesis and drug development. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group, serves as a crucial building block in the synthesis of complex peptides and peptidomimetics. The Boc group not only enhances the stability of the amino acid during synthetic procedures but also allows for selective deprotection under mild acidic conditions, making it a preferred choice in solid-phase peptide synthesis (SPPS).

Recent studies have explored the role of Boc-D-Met-OH in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its incorporation into antimicrobial peptides (AMPs) designed to combat multidrug-resistant bacterial strains. The unique stereochemistry of D-methionine, conferred by Boc-D-Met-OH, was found to improve the proteolytic stability of these peptides, thereby enhancing their pharmacokinetic profiles. Additionally, the compound's compatibility with automated peptide synthesizers has facilitated high-throughput screening of peptide libraries, accelerating the discovery of lead compounds for various diseases.

In the realm of cancer research, Boc-D-Met-OH has been utilized in the synthesis of peptide-based inhibitors targeting protein-protein interactions (PPIs) involved in tumor progression. A study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that peptides containing D-methionine residues exhibited superior binding affinity to oncogenic targets compared to their L-methionine counterparts. This finding underscores the potential of Boc-D-Met-OH in designing next-generation anticancer therapeutics with improved specificity and reduced off-target effects.

Beyond its applications in peptide synthesis, Boc-D-Met-OH has also been investigated as a chiral auxiliary in asymmetric catalysis. Researchers have leveraged its stereogenic center to induce enantioselectivity in the synthesis of small-molecule drugs, particularly those targeting central nervous system (CNS) disorders. A recent publication in ACS Catalysis (2024) reported the successful use of Boc-D-Met-OH-derived catalysts in the asymmetric synthesis of gamma-aminobutyric acid (GABA) analogs, which hold promise for treating epilepsy and anxiety disorders.

Despite these advancements, challenges remain in optimizing the scalability and cost-effectiveness of Boc-D-Met-OH-based synthetic routes. Future research directions may focus on developing greener synthetic methodologies, such as biocatalytic approaches, to produce Boc-D-Met-OH and its derivatives more sustainably. Moreover, the exploration of its applications in emerging fields like targeted protein degradation (TPD) and mRNA-based therapeutics could further expand its utility in drug discovery.

In conclusion, Boc-D-Met-OH (CAS: 5241-66-7) continues to play a pivotal role in chemical biology and pharmaceutical research, offering unique advantages in peptide synthesis, drug design, and asymmetric catalysis. Its ongoing integration into cutting-edge therapeutic strategies underscores its enduring relevance in the field, while also highlighting opportunities for innovation in synthesis and application.

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Amadis Chemical Company Limited
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A829071
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